molecular formula C8H9FN2O4S B029281 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione CAS No. 145986-11-4

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

Cat. No.: B029281
CAS No.: 145986-11-4
M. Wt: 248.23 g/mol
InChI Key: KOGYOPLNKQJQFM-NTSWFWBYSA-N
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Description

KP-103, also known as efinaconazole, is a novel triazole derivative with potent antifungal properties. It is primarily used as a topical treatment for onychomycosis, a fungal infection of the nail. KP-103 has shown significant efficacy against a variety of pathogenic fungi, including Candida species and dermatophytes .

Mechanism of Action

Target of Action

Oxathiolan 5FU-beta, also known as 5-fluorouracil (5-FU), primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it an attractive target for anticancer drugs .

Mode of Action

5-FU undergoes intracellular conversion to produce active metabolites like FUTP, FdUMP, and FdUTP, which disrupt thymidylate synthase’s action . This disruption inhibits DNA synthesis, leading to cell death .

Biochemical Pathways

The action of 5-FU affects multiple biological signaling pathways. Non-coding RNAs play a central role in determining the response of cells to 5-FU. These transcripts can modulate cancer-related pathways, cell apoptosis, autophagy, and epithelial–mesenchymal transition, thereby affecting cell response to 5-FU .

Pharmacokinetics

The pharmacokinetics of 5-FU show significant individual differences. The ideal area under the curve (AUC) range of 5-FU is 18.23–29.17 mg·h/L . The AUC of 5-FU is not normally distributed and ranges from 3.13 to 41.12 mg·h/L, with an average value of 14.81±8.62 mg·h/L .

Result of Action

The result of 5-FU’s action is the inhibition of DNA synthesis, leading to cell death . This makes 5-FU a potent chemotherapeutic agent for a wide variety of neoplasms .

Action Environment

The action of 5-FU can be influenced by various environmental factors. For instance, the enzyme dihydropyrimidine dehydrogenase (DPD) regulates the rate of catabolism of 5-FU, converting it to dihydrofluorouracil (DHFU) . Variations in the activity of this enzyme due to genetic or environmental factors can influence the efficacy and toxicity of 5-FU .

Biochemical Analysis

Biochemical Properties

Oxathiolan 5FU-beta interacts with various enzymes and proteins within biochemical reactions . The compound’s role in these reactions is crucial, and it has been shown to have a significant impact on the biochemical modulation of 5-fluorouracil .

Cellular Effects

Oxathiolan 5FU-beta has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Oxathiolan 5FU-beta is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxathiolan 5FU-beta change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Oxathiolan 5FU-beta vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Oxathiolan 5FU-beta is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

Oxathiolan 5FU-beta is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Oxathiolan 5FU-beta and its effects on activity or function are of significant interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of KP-103 involves several steps. The process begins with the condensation of ethyl 4-piperidinecarboxylate with benzoyl chloride in pyridine to form the corresponding benzamide. This intermediate is then reduced using sodium borohydride to yield an alcohol, which is subsequently converted to a chloride using thionyl chloride. The elimination of the chlorine atom with potassium tert-butoxide produces N-benzoyl-4-methylenepiperidine, which is hydrolyzed with potassium hydroxide to yield 4-methylenepiperidine. Finally, the condensation of 4-methylenepiperidine with a known epoxide in refluxing ethanol furnishes KP-103 .

Chemical Reactions Analysis

KP-103 undergoes various chemical reactions, including substitution and reduction reactions. It is particularly effective in inhibiting fungal lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . Common reagents used in these reactions include sodium borohydride, thionyl chloride, and potassium tert-butoxide .

Properties

IUPAC Name

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYOPLNKQJQFM-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932106
Record name 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145986-11-4, 143790-05-0
Record name Emtricitabine 5-fluorouracil
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2R,5S)-2-(Hydroxymethyl-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EMTRICITABINE 5-FLUOROURACIL
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